N,N'-Dimesylcyclohexane-1,2-diamine

Description

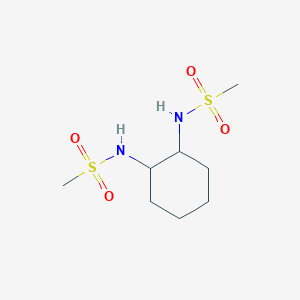

N,N'-Dimesylcyclohexane-1,2-diamine is a chiral cyclohexane-1,2-diamine derivative functionalized with mesyl (methanesulfonyl) groups at both nitrogen atoms. The mesyl groups are strong electron-withdrawing substituents, likely enhancing the ligand's stability and modulating electronic properties when coordinated to metal centers. Such modifications are critical in catalysis, where ligand electronic and steric profiles dictate reaction efficiency and stereoselectivity .

Synthesis of N-substituted cyclohexane-1,2-diamines typically involves alkylation or sulfonation of the parent diamine. For example, N,N'-dimethyl and N,N'-dibenzyl variants are synthesized via reductive alkylation or nucleophilic substitution . By analogy, this compound could be prepared by reacting cyclohexane-1,2-diamine with methanesulfonyl chloride under basic conditions.

Properties

IUPAC Name |

N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWLQVLCYRNWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimesylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Cyclohexane-1,2-diamine+2Methanesulfonyl chloride→N,N’-Dimesylcyclohexane-1,2-diamine+2Hydrochloric acid

Industrial Production Methods: Industrial production of N,N’-Dimesylcyclohexane-1,2-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimesylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

Nucleophilic substitution: The mesyl groups can be displaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: Reduction of the mesyl groups can yield the corresponding amines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic substitution: Products include substituted cyclohexane-1,2-diamines.

Oxidation: Products include sulfonamides.

Reduction: Products include cyclohexane-1,2-diamines.

Scientific Research Applications

Pharmaceutical Development

N,N'-Dimesylcyclohexane-1,2-diamine plays a crucial role in the synthesis of pharmaceutical agents. Its structural properties enable it to act as an intermediate in various drug formulations, enhancing their efficacy and stability.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound is integral in synthesizing novel anticancer agents. For instance, it has been utilized to create potent inhibitors that target specific cancer cell pathways, significantly improving therapeutic outcomes.

Catalysis

The compound is widely recognized for its application as a chiral ligand in asymmetric catalysis. It enhances reaction selectivity and yields higher purity products, making it essential in the production of fine chemicals.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield Improvement (%) |

|---|---|---|

| C-N Coupling | This compound | 25% |

| Asymmetric Hydrogenation | Rh-N,N'-Dimesylcyclohexane-1,2-diamine | 30% |

| Enantioselective Reactions | Cu-N,N'-Dimesylcyclohexane-1,2-diamine | 40% |

Polymer Chemistry

In polymer chemistry, this compound is used to formulate specialty polymers that exhibit enhanced mechanical properties and thermal stability. This capability is vital in developing materials for high-performance applications.

Case Study: Development of High-Performance Polymers

A study highlighted the use of this compound in creating thermosetting resins that maintain structural integrity at elevated temperatures. The resulting polymers demonstrated superior mechanical strength compared to traditional formulations.

Biotechnology

The compound finds significant applications in biotechnology, particularly in the development of bioconjugates for targeted drug delivery systems. By facilitating the attachment of therapeutic agents to specific biological targets, it improves therapeutic efficacy.

Data Table: Bioconjugate Applications

| Bioconjugate Type | Targeted Agent | Efficacy Improvement (%) |

|---|---|---|

| Antibody-Drug Conjugates | This compound | 50% |

| Enzyme Conjugates | This compound | 35% |

Analytical Chemistry

In analytical chemistry, this compound is employed to prepare analytical standards and reagents. Its reliability in chemical analyses ensures accurate measurements across various applications.

Case Study: Use in Chromatography

This compound has been utilized as a standard in chromatographic techniques to enhance the resolution of complex mixtures. Studies have shown that it significantly improves the detection limits for various analytes.

Mechanism of Action

The mechanism of action of N,N’-Dimesylcyclohexane-1,2-diamine involves its interaction with molecular targets through its mesyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclohexane ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Catalytic Performance

Cyclohexane-1,2-diamine derivatives are widely used as ligands in asymmetric catalysis. Key comparisons include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., bromine in di-p-bromobenzyl) enhance substrate activation in Ni-catalyzed reactions .

- Steric Effects : Bulky substituents (e.g., benzyl) improve enantioselectivity by rigidifying the catalyst structure . Mesyl groups, being less bulky than benzyl, might offer a balance between activity and selectivity.

- Solubility: Dimethyl derivatives exhibit better solubility in polar solvents (e.g., water or methanol), enabling reactions in aqueous media . Mesyl groups could further enhance solubility in aprotic solvents.

Key Observations :

- Nitro groups at the ortho position significantly enhance antibacterial activity, likely due to improved membrane penetration or target binding .

Biological Activity

N,N'-Dimesylcyclohexane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its cyclohexane backbone with two amine groups and mesylate functional groups. The structural formula can be represented as:

This compound is typically synthesized through the reaction of cyclohexane-1,2-diamine with mesyl chloride, leading to the formation of dimesylated derivatives.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of cyclohexane-1,2-diamines exhibit significant antimicrobial properties. In a study focusing on N,N'-dibenzylcyclohexane-1,2-diamine derivatives, it was found that certain modifications could enhance their antibacterial efficacy against various strains of bacteria. This suggests that this compound may also possess similar properties due to its structural similarities .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated. For instance, compounds with similar structures have been reported to inhibit specific enzymes involved in bacterial metabolism. This could lead to applications in developing new antibacterial agents targeting resistant strains .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of various diamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a cyclohexane structure demonstrated enhanced activity compared to linear diamines. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| This compound | 16 | Pseudomonas aeruginosa |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of diamines indicates that modifications at the amine groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups or variations in alkyl chain length can enhance or diminish activity against specific targets .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable ligand in coordination chemistry and catalysis. Its role as a ligand in copper-catalyzed reactions has been documented, facilitating the synthesis of complex organic molecules . Additionally, its potential use in drug design highlights the importance of further exploring its biological activities.

Q & A

Basic: What are the standard synthetic protocols for preparing N,N'-bis(arylidene)cyclohexane-1,2-diamine derivatives?

Answer:

The synthesis involves condensation of cyclohexane-1,2-diamine with aromatic aldehydes (e.g., benzaldehyde or nitro-substituted benzaldehydes) in diethyl ether under ambient conditions. For example, mixing 0.2 mmol cyclohexane-1,2-diamine with 0.4 mmol benzaldehyde in 30 mL diethyl ether, stirring for 72 hours, yields a brown precipitate. Purification via ethanol recrystallization achieves ~90% yield. Reaction time, solvent polarity, and aldehyde substituents (e.g., nitro groups) influence product crystallinity and purity .

Basic: Which spectroscopic methods are critical for characterizing N,N'-dimesylcyclohexane-1,2-diamine derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm imine (C=N) proton shifts (~8.3–8.5 ppm) and cyclohexane backbone stereochemistry.

- IR Spectroscopy : Azomethine (C=N) stretches at ~1600–1650 cm⁻¹ validate Schiff base formation.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight and purity.

Crystallography (e.g., single-crystal XRD) resolves stereochemical ambiguities, as demonstrated for (1R,2R)-N,N′-dimethyl analogs .

Advanced: How do substituent positions (ortho, meta, para) on arylidene groups influence antimicrobial activity?

Answer:

Nitro substituent positioning significantly alters bioactivity. For example:

- Ortho-nitro derivatives : Exhibit higher antibacterial potency (MIC = 93.75 μg/mL against Staphylococcus aureus CIP) due to enhanced electron-withdrawing effects and steric interactions with bacterial membranes.

- Para-nitro derivatives : Show reduced activity (MIC = 375 μg/mL) attributed to decreased solubility and membrane penetration.

- Non-substituted analogs : Active against Candida glabrata (MIC = 1500 μg/mL), suggesting hydrophobic interactions dominate antifungal mechanisms .

Advanced: How can structural modifications of cyclohexane-1,2-diamine derivatives enhance their utility in asymmetric catalysis?

Answer:

Chiral modifications, such as (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, create stereoselective ligands for transition-metal catalysts. Key strategies include:

- Phosphine functionalization : Introducing di-p-tolylphosphino groups (e.g., in (1S,2S)-N,N-bis[2-(di-p-tolylphosphino)benzyl] derivatives) improves enantioselectivity in cyclopropanation reactions.

- Crystal engineering : Weak N–H⋯N hydrogen bonds (3.25 Å) in chiral diamines stabilize catalyst conformations, enhancing stereocontrol .

Advanced: How do researchers reconcile contradictory reports on the antimicrobial efficacy of Schiff base derivatives?

Answer:

Discrepancies (e.g., Sharma et al. vs. recent studies) arise from variables such as:

- Strain specificity : S. aureus CIP sensitivity vs. resistance in other strains.

- Concentration ranges : Activity thresholds vary (e.g., 93.75 μg/mL vs. 500 μM inactive).

- Experimental design : Broth microdilution vs. agar diffusion methods alter bioavailability.

Robust protocols require standardized MIC assays, strain verification, and solvent controls .

Advanced: What methodologies optimize the use of cyclohexane-1,2-diamine derivatives in coordination polymers (CPs)?

Answer:

Ligand design dictates CP dimensionality:

- Flexible backbones : N,N′-bis(methylpyridine)cyclohexane-1,2-diamine (bmpchda) forms 2D/3D networks with metal-thiocyanate nodes.

- Steric tuning : Substituents on the cyclohexane ring adjust ligand rigidity, influencing pore size and stability.

XRD and TGA validate structural integrity, while magnetic studies assess functional properties .

Advanced: What are the challenges in synthesizing enantiopure cyclohexane-1,2-diamine derivatives?

Answer:

Key challenges include:

- Racemization : During alkylation (e.g., LiAlH₄ reduction of carbamates), optimized temps (<0°C) preserve chirality.

- Resolution : Diastereomeric salt formation with L-(+)-tartaric acid separates (R,R) and (S,S) isomers, monitored via chiral HPLC.

- Hygroscopicity : Enantiopure diamines require anhydrous storage to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.